5-Methoxy-2-(3-methylphenyl)benzoic acid
Description
5-Methoxy-2-(3-methylphenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a 3-methylphenyl substituent at the 2-position of the aromatic ring. The meta-methyl substitution on the phenyl ring distinguishes it from ortho- or para-substituted derivatives, influencing its steric and electronic properties.
Properties
IUPAC Name |
5-methoxy-2-(3-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(8-10)13-7-6-12(18-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRIFAWDSXKUJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681190 | |
| Record name | 4-Methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179765-01-5 | |
| Record name | 4-Methoxy-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(3-methylphenyl)benzoic acid typically involves the reaction of 5-methoxybenzoic acid with 3-methylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, at elevated temperatures (around 100-120°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: 5-Hydroxy-2-(3-methylphenyl)benzoic acid.
Reduction: 5-Methoxy-2-(3-methylphenyl)benzyl alcohol.
Substitution: 5-Methoxy-2-(3-methylphenyl)-4-nitrobenzoic acid (nitration); 5-Methoxy-2-(3-methylphenyl)-4-bromobenzoic acid (bromination).
Scientific Research Applications
5-Methoxy-2-(3-methylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(3-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties may involve scavenging of free radicals and upregulation of antioxidant enzymes .
Comparison with Similar Compounds
Positional Isomerism: 2-Methylphenyl vs. 3-Methylphenyl
The positional isomerism of the methyl group significantly alters physicochemical properties. For example:
- 5-Methoxy-2-(2-methylphenyl)benzoic acid (CAS 1183657-07-9) has a molecular weight of 242.27 g/mol (C₁₅H₁₄O₃) and is used as a scaffold in drug discovery .
Functional Group Variations
- 5-Methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1293284-55-5): Incorporation of a triazole ring enhances hydrogen-bonding capacity, critical for receptor binding in daridorexant, a dual orexin receptor antagonist .
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzoic acid : Used in regioselective alkylation reactions to generate ortho-alkylated products (e.g., 6bl, 90% yield) .
Anti-Inflammatory Agents
- Indomethacin (1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid): Demonstrates that methoxy and methyl groups at specific positions enhance anti-inflammatory potency (85× phenylbutazone) .
- 5-Methoxy-2-(3-methylphenyl)benzoic acid : Hypothetically, the meta-methyl group may reduce steric clashes in enzyme binding pockets compared to ortho-substituted analogs.
Biosensor Compatibility
- Benzoic acid derivatives with para-substituents (e.g., pHBA) show higher biosensor affinity than ortho- or meta-substituted analogs in S. cerevisiae systems . This suggests the 3-methylphenyl variant may exhibit lower sensitivity in bioassays compared to para-substituted counterparts.
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